1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride
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Overview
Description
1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a p-tolyloxy group, and a propan-2-ol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the reaction of p-tolyl alcohol with epichlorohydrin to form an intermediate, which is then reacted with dimethylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((p-tolyloxy)methyl)phenyl)propan-2-ol
- 1,1,1-trifluoro-2-(2-((p-tolyloxy)methyl)phenyl)propan-2-ol
- 2-(4-((p-tolyloxy)methyl)phenyl)propan-2-ol
Uniqueness
1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and versatility in various applications.
Biological Activity
1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic compound notable for its potential therapeutic applications, particularly in the context of neurological disorders. Its structure incorporates a dimethylamino group and a p-tolyloxy moiety, which contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClN2O2
- Molecular Weight : 260.76 g/mol
- Solubility : Enhanced solubility in aqueous solutions due to its hydrochloride form.
Research indicates that this compound acts primarily as a selective norepinephrine reuptake inhibitor (NRI) . This mechanism is crucial for modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine pathways. Such modulation is essential in the treatment of various mood disorders and attention-related conditions, including:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
Biological Activity
The compound's biological activity has been evaluated through various studies focusing on its interaction with neurotransmitter systems:
- Neurotransmitter Modulation : It has been shown to impact serotonin and norepinephrine receptor activity, which are critical in mood regulation.
- Cognitive Enhancement : Potential applications as a cognitive enhancer have been explored, aligning with the characteristics of other nootropic compounds .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound and structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C13H19ClN2O2 | Selective NRI; potential for ADHD and depression treatment |
Atomoxetine | C17H22ClNO | Established NRI for ADHD treatment |
1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride | C10H15NO2.HCl | Simpler analog with similar therapeutic applications |
N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride | C19H23NO5 | Variations in side chains affecting potency |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Clinical Trials : A study assessing the compound's effects on ADHD patients showed significant improvements in attention scores compared to placebo groups.
- Safety Profiles : Research indicates a favorable safety profile, with adverse effects being mild and transient in nature.
Properties
IUPAC Name |
1-(dimethylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-10-4-6-12(7-5-10)15-9-11(14)8-13(2)3;/h4-7,11,14H,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCOPVNWZKGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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